molecular formula C13H17ClO3S B12601270 2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol CAS No. 916079-22-6

2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol

Cat. No.: B12601270
CAS No.: 916079-22-6
M. Wt: 288.79 g/mol
InChI Key: AUAOBEJULFAGBZ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol is an organic compound that features a chlorophenyl group, a methanesulfonyl group, and a pentenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol typically involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride under basic conditions to form the intermediate 4-chlorobenzyl methanesulfonate. This intermediate is then subjected to a series of reactions including alkylation and hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol involves its ability to act as an electrophile due to the presence of the sulfonyl group. This allows it to react with nucleophiles such as amines and thiols, forming stable covalent bonds. The chlorophenyl group can also participate in aromatic substitution reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial settings .

Biological Activity

The compound 2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClO3SC_{12}H_{15}ClO_3S. The structure features a chlorophenyl group, a methanesulfonyl moiety, and an alcohol functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of various sulfonamide derivatives on cancer cell lines demonstrated that compounds structurally related to this compound showed significant inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM against breast and colon cancer cell lines.
  • Mechanistic Studies : Another investigation focused on the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The results indicated a dose-dependent increase in caspase activity, suggesting a mechanism involving programmed cell death.
  • Animal Models : In vivo studies using murine models of inflammation revealed that administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.

Data Tables

Biological ActivityIC50 (µM)Reference
Breast Cancer Cell Line Inhibition15
Colon Cancer Cell Line Inhibition20
Anti-inflammatory Effect (Murine Model)N/A

Properties

CAS No.

916079-22-6

Molecular Formula

C13H17ClO3S

Molecular Weight

288.79 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-2-methylpent-4-en-1-ol

InChI

InChI=1S/C13H17ClO3S/c1-3-8-13(2,10-15)18(16,17)9-11-4-6-12(14)7-5-11/h3-7,15H,1,8-10H2,2H3

InChI Key

AUAOBEJULFAGBZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(CO)S(=O)(=O)CC1=CC=C(C=C1)Cl

Origin of Product

United States

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